Conformational Constraint: α,α-Disubstitution vs. Alanine
The target compound's α,α-dimethyl substitution (Aib motif) restricts the available conformational space to α-helical or 3₁₀-helical φ/ψ regions, whereas α-monosubstituted N-acyl alanines can adopt a much broader range of backbone conformations including extended β-sheet structures [1]. This difference is not merely qualitative: computational studies on Aib-containing peptides reveal distinct conformational energy landscapes with minimized backbone entropy compared to L-alanine-containing sequences [2].
| Evidence Dimension | Conformational freedom (φ/ψ angle distribution) |
|---|---|
| Target Compound Data | Restricted to helical φ/ψ regions (approx. φ = ±57°, ψ = ±47°) |
| Comparator Or Baseline | N-acyl-L-alanine: broad φ/ψ distribution including β-sheet regions (φ ≈ -135°, ψ ≈ +135°) |
| Quantified Difference | α,α-Disubstitution reduces accessible Ramachandran space by ~60-70% relative to α-monosubstituted analogs |
| Conditions | Molecular dynamics simulations of heptapeptides in explicit solvent (MeOH/H₂O) at 300 K [1] |
Why This Matters
Users selecting building blocks for helical peptide or peptidomimetic design should prioritize α,α-disubstituted amino acids like CAS 128396-74-7 over α-monosubstituted alternatives to enforce desired secondary structure and enhance proteolytic resistance.
- [1] The Propensity of α-Aminoisobutyric Acid (=2-Methylalanine; Aib) to Induce Helical Secondary Structure in an α-Heptapeptide: A Computational Study. Helvetica Chimica Acta, 2010. View Source
- [2] Conformational preferences of α,α-dialkylated amino acids. Toniolo C, Benedetti E. In: Amino Acids, Peptides and Proteins, Vol. 29, 1998. View Source
